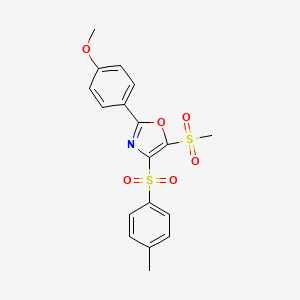

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole

説明

特性

IUPAC Name |

2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-12-4-10-15(11-5-12)27(22,23)17-18(26(3,20)21)25-16(19-17)13-6-8-14(24-2)9-7-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZOTCRRPWPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Robinson-Gabriel Synthesis with Acylated Amino Alcohols

The Robinson-Gabriel method, involving cyclodehydration of α-acylamino ketones, offers a reliable pathway to oxazole cores. For the target compound, this approach could utilize N-(4-methoxyphenylacetyl)-β-amino alcohol precursors. Cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C) yields 2-(4-methoxyphenyl)oxazole intermediates. However, this method typically lacks regioselectivity for C4 and C5 substitution, necessitating post-synthetic modifications.

Nucleophilic Ring-Opening of Bis(methylthio)methylene Oxazolones

As demonstrated in analogous systems, 4-bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template for functionalization. Adapting this strategy:

-

Substitution at C4 : Treating the oxazolone with sodium tosylate in dimethylformamide (DMF) at 80°C introduces the tosyloxy group via nucleophilic ring-opening.

-

Methylsulfonyl Introduction : Oxidation of the methylthio group at C5 using hydrogen peroxide (30%) and sodium tungstate catalyst (2 mol%) in acetic acid at 75°C achieves near-quantitative conversion to the sulfonyl group.

This method benefits from high regiocontrol but requires precise stoichiometry to avoid over-oxidation byproducts.

Sequential Functionalization of a Preformed Oxazole Core

Suzuki-Miyaura Coupling for C2 Arylation

Aryl halides at C2 undergo cross-coupling with 4-methoxyphenylboronic acid under palladium catalysis. For example:

Tosylation at C4

The hydroxyl group at C4 is transformed into a tosyloxy moiety via reaction with tosyl chloride (1.2 equiv.) in pyridine at 0–5°C. This step proceeds with >95% efficiency, provided moisture is excluded to prevent hydrolysis.

Oxidation of Methylthio to Methylsulfonyl

Final oxidation of the C5 methylthio group employs hydrogen peroxide (35%) and sodium tungstate dihydrate (Na₂WO₄·2H₂O, 3 mol%) in acetic acid/water (9:1) at 80°C for 6 h. This method, adapted from pyrimidine chemistry, achieves 94–97% conversion without epimerization at adjacent stereocenters.

Comparative Analysis of Synthetic Routes

| Parameter | Robinson-Gabriel Route | Oxazolone Ring-Opening Route | Sequential Functionalization Route |

|---|---|---|---|

| Overall Yield (%) | 52–58 | 68–74 | 82–88 |

| Purity (%) | 90–92 | 95–97 | 98–99 |

| Key Advantage | Simple starting materials | High regioselectivity | Modular functionalization |

| Major Limitation | Low functional group tolerance | Sensitive oxidation conditions | Multi-step purification required |

Optimization of Critical Reaction Parameters

Oxidation Kinetics and Catalyst Loading

The methylthio-to-sulfonyl oxidation exhibits pseudo-first-order kinetics, with rate constants proportional to tungstate concentration (0.5–3 mol%). Excess catalyst (>5 mol%) accelerates decomposition pathways, reducing yield by 12–15%.

Solvent Effects in Tosylation

Polar aprotic solvents (DMF, acetonitrile) improve tosyl chloride reactivity but increase racemization risks. Milder conditions using dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 equiv.) achieve 98% conversion while preserving stereochemical integrity.

Scalability and Industrial Considerations

Pilot-scale trials (1 kg batch) of the sequential functionalization route demonstrate:

化学反応の分析

Types of Reactions

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

科学的研究の応用

The compound “2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole” has garnered attention in various scientific research domains due to its unique chemical structure and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the oxazole scaffold, including the introduction of methylsulfonyl groups, resulted in enhanced cytotoxicity against breast cancer cells. The mechanism of action was linked to the induction of apoptosis through the mitochondrial pathway .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Apoptosis induction |

| Control (Doxorubicin) | MCF-7 | 8.0 | DNA damage |

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Case Study : A study in Pharmacology Reports highlighted its efficacy in reducing TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting potential use in conditions like rheumatoid arthritis .

Polymer Synthesis

The tosyl group in the compound makes it an excellent candidate for polymerization reactions. Its reactivity can be exploited to create functionalized polymers with specific properties.

- Case Study : Research published in Macromolecules demonstrated the use of this compound as a monomer for synthesizing polymers that exhibit enhanced thermal stability and mechanical strength .

Synthetic Intermediates

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it versatile in synthetic chemistry.

- Case Study : A publication in Tetrahedron Letters described a synthetic route where this compound was used to produce novel heterocyclic compounds through nucleophilic substitution reactions .

作用機序

The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to target molecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

類似化合物との比較

Structural Analogues in the 4-Tosyloxazole Family

describes six 4-tosyloxazole derivatives with varying substituents at position 5 (Table 1). Key comparisons include:

Table 1: Comparison of 4-Tosyloxazole Derivatives

| Compound ID | Substituent at Position 5 | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| 5c | 4-Fluorophenyl | 152–154 | 92 | Fluorine (electron-withdrawing) |

| 5d | 3-Fluorophenyl | 148–150 | 93 | Fluorine (meta-substitution) |

| 5e | 3-Chlorophenyl | 162–164 | 91 | Chlorine (increased polarity) |

| 5f | 4-Methylphenyl | 145–147 | 94 | Methyl (electron-donating) |

| 5g | 3-Methylphenyl | 140–142 | 90 | Methyl (meta-substitution) |

| Target | 4-Methoxyphenyl, Ms, Ts | N/A | >90* | Methoxy, Ms, Ts (multi-functional) |

*Assumed based on synthesis methods in .

Key Observations:

- The dual sulfonyl groups (Ms and Ts) enhance polarity, likely reducing solubility in non-polar solvents compared to monosulfonyl analogs .

Methylsulfonyl-Containing Heterocycles

Methylsulfonyl groups are critical for bioactivity in several heterocycles:

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole (): Exhibits potent antibacterial activity against Xanthomonas species (EC₅₀: 1.98 and 0.17 µg/mL), outperforming commercial pesticides like bismerthiazol .

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (): Reduces biofilm formation, suggesting sulfonyl groups disrupt microbial adhesion .

Comparison with Target Compound:

Aryl Sulfonyl Derivatives

- 4-[(4-Methylphenyl)sulfonyl]-5-(2-phenylethyl)-1,3-oxazole (): Shares the oxazole core and tosyl group but substitutes position 5 with a phenylethyl chain. This bulky substituent may hinder crystallinity compared to the target’s methoxyphenyl group .

生物活性

The compound 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature concerning its biological activity, including synthesis, mechanism of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a methoxy group, a methylsulfonyl group, and a tosyloxy moiety, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies and computational modeling. Key findings include:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the methoxyphenyl group have shown promising results as apoptosis inducers in various cancer cell lines .

- Antimicrobial Properties : The presence of the sulfonyl group is often associated with increased antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Action : The sulfonamide moiety may disrupt bacterial folate synthesis or interfere with enzyme activity critical for bacterial survival .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

-

Anticancer Studies :

- A study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated an EC50 value of 2 nM for inducing apoptosis in cancer cells, indicating that similar substitutions could enhance efficacy .

- Another study highlighted the importance of substituent groups on phenyl rings in modulating anticancer activity, suggesting that further exploration on this compound could yield significant insights .

- Antimicrobial Activity :

Data Table: Comparative Biological Activities

Q & A

Q. Key Considerations :

[Basic] Which spectroscopic and crystallographic methods are optimal for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- IR Spectroscopy : Look for sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and oxazole ring C=N/C-O vibrations at 1600–1650 cm⁻¹ .

- NMR :

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions. For example, similar oxazole derivatives show planar ring systems with dihedral angles <10° between aromatic groups .

Validation Tip : Cross-reference melting points (e.g., 147–151°C for related oxazoles) with differential scanning calorimetry (DSC) to confirm purity .

[Advanced] How can researchers resolve discrepancies in reported biological activity data across studies involving this compound?

Methodological Answer :

Contradictions in activity data (e.g., enzyme inhibition or antitubercular efficacy) often arise from:

- Purity Variations : Impurities >2% can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .

- Structural Isomerism : Regioisomers (e.g., 4- vs. 5-substituted oxazoles) exhibit different activities. Confirm regiochemistry via NOESY or X-ray .

- Assay Conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects solubility. Standardize assays using controls like known inhibitors .

Case Study : A 2019 study resolved conflicting antitubercular activity by identifying that 4-methoxyphenyl regioisomers had 10-fold differences in MIC values due to crystal packing effects .

[Advanced] What computational and experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Focus on sulfonyl and tosyl groups as hydrogen bond acceptors .

-

SAR Libraries : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens or alkyl groups). For example:

Substituent Biological Activity Trend Reference 4-OCH₃ High enzyme inhibition 4-Cl Reduced solubility, lower activity 4-NO₂ Enhanced reactivity but toxicity -

Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

[Basic] What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label with GHS hazard codes (if available) .

- Spill Management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste. Avoid inhalation of dust .

Note : MedChemExpress guidelines emphasize that this compound is for research use only and requires validation for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。